molecular formula C19H21N5O3S B2564627 N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 905781-84-2

N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2564627
CAS No.: 905781-84-2
M. Wt: 399.47
InChI Key: UYHADXPSUHUGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including methoxy, dimethylphenyl, and tetrazolyl groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting from a suitable precursor, the tetrazole ring can be synthesized through cyclization reactions involving azides and nitriles under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The tetrazole intermediate can then be reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves coupling the sulfanyl-tetrazole intermediate with 2,4-dimethoxyphenyl acetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining steps to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if any) can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibit or activate specific enzymes by binding to their active sites.

    Modulate Receptors: Bind to cellular receptors and modulate their activity.

    Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

  • Structural Features : The presence of both methoxy and tetrazole groups in the same molecule.
  • Biological Activity : Unique pharmacological properties compared to other acetamides.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-5-6-14(9-13(12)2)24-19(21-22-23-24)28-11-18(25)20-16-8-7-15(26-3)10-17(16)27-4/h5-10H,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHADXPSUHUGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.